Isopropamide
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Overview
Description
Isopropamide is a long-acting anticholinergic drug primarily used in the treatment of peptic ulcers and other gastrointestinal disorders involving hyperacidity and hypermotility . Chemically, it contains a quaternary ammonium group and is often provided as an iodide salt, but it is also available as a bromide or chloride salt .
Preparation Methods
Isopropamide can be synthesized through the reduction amination of acetone with hydrogen and ammonia in the presence of a mixed catalyst of nickel and quartz sand . The reaction conditions include a reaction pressure of normal pressure to 0.5 MPa and a temperature range of 70 to 130°C . Industrial production methods involve the use of fixed-bed reactors with preheaters and gas-liquid separators .
Chemical Reactions Analysis
Isopropamide undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions, although detailed oxidation pathways are not extensively documented.
Reduction: Reduction reactions are less common due to the stability of the quaternary ammonium group.
Common reagents used in these reactions include hydrogen, ammonia, and various catalysts such as nickel and quartz sand . The major products formed from these reactions are different salts of this compound, depending on the substituting anion .
Scientific Research Applications
Isopropamide has several scientific research applications:
Chemistry: It is used as a model compound in studies involving quaternary ammonium compounds.
Biology: It is studied for its effects on the gastrointestinal system and its anticholinergic properties.
Industry: It is used in the formulation of pharmaceuticals and in research involving anticholinergic drugs.
Mechanism of Action
Isopropamide exerts its effects by inhibiting parasympathetic nerve impulses. It selectively blocks the binding of the neurotransmitter acetylcholine to its receptor in nerve cells, thereby reducing gastrointestinal motility and secretion . This mechanism makes it effective in treating conditions involving hyperacidity and hypermotility .
Comparison with Similar Compounds
Isopropamide is unique due to its long-acting anticholinergic properties and its specific use in treating gastrointestinal disorders. Similar compounds include:
Atropine: Another anticholinergic drug used for various medical conditions.
Hyoscyamine: Used to treat gastrointestinal disorders and has similar anticholinergic properties.
Scopolamine: Known for its use in motion sickness and postoperative nausea.
This compound stands out due to its long duration of action and its specific application in gastrointestinal disorders .
Properties
Anticholinergics are a class of medications that inhibit parasympathetic nerve impulses by selectively blocking the binding of the neurotransmitter acetylcholine to its receptor in nerve cells. The nerve fibers of the parasympathetic system are responsible for the involuntary movements of smooth muscles present in the gastrointestinal tract. Inhibition here decreases acidity and motility, aiding in the treatment of gastrointestinal disorders. | |
CAS No. |
7492-32-2 |
Molecular Formula |
C23H33N2O+ |
Molecular Weight |
353.5 g/mol |
IUPAC Name |
(4-amino-4-oxo-3,3-diphenylbutyl)-methyl-di(propan-2-yl)azanium |
InChI |
InChI=1S/C23H32N2O/c1-18(2)25(5,19(3)4)17-16-23(22(24)26,20-12-8-6-9-13-20)21-14-10-7-11-15-21/h6-15,18-19H,16-17H2,1-5H3,(H-,24,26)/p+1 |
InChI Key |
JTPUMZTWMWIVPA-UHFFFAOYSA-O |
SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C |
Canonical SMILES |
CC(C)[N+](C)(CCC(C1=CC=CC=C1)(C2=CC=CC=C2)C(=O)N)C(C)C |
Appearance |
Solid powder |
melting_point |
182-184 |
7492-32-2 24353-18-2 71-81-8 |
|
physical_description |
Solid |
Pictograms |
Irritant |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
4.24e-05 g/L |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Isopropamide, Chloroisopropamide, Piaccamide, Priazimide; Dipramid, Dipramide |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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